molecular formula C10H10 B1214177 1,2-Dihydronaphthalene CAS No. 447-53-0

1,2-Dihydronaphthalene

Cat. No.: B1214177
CAS No.: 447-53-0
M. Wt: 130.19 g/mol
InChI Key: KEIFWROAQVVDBN-UHFFFAOYSA-N
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Description

1,2-Dihydronaphthalene (C₁₀H₁₀) is a partially hydrogenated naphthalene derivative featuring a cyclohexa-1,3-diene ring fused to a benzene ring. This compound serves as a critical intermediate in synthesizing bioactive molecules such as Cannabisin C, negundin B, and (+)-phyltetralin, which exhibit applications in medicinal chemistry . Its synthesis leverages enantioselective methods, including tartaric acid-catalyzed [4 + 2] cycloadditions and CoIII-catalyzed radical pathways, to access stereochemically complex architectures .

Preparation Methods

Reduction of 1,2-Naphthoquinone with Sodium Borohydride

The reduction of 1,2-naphthoquinone using sodium borohydride (NaBH₄) in ethanol is a foundational method for synthesizing 1,2-dihydronaphthalene. Dissolving 0.18 mmol of 1,2-naphthoquinone in ethanol (3 mL) and adding NaBH₄ (1.93 mmol) dropwise under nitrogen yields this compound after 1.5 hours at room temperature . Acidification with HCl (0.5 M) and extraction with dichloromethane followed by drying and concentration yields the product.

This method achieves a 76% isolated yield under optimized conditions . However, scalability is limited by the stoichiometric excess of NaBH₄ required and the need for inert atmospheres.

Transition Metal-Catalyzed Hydrogenation

Nickel-Catalyzed Transfer Hydrogenation

A nickel bromide (NiBr₂)-catalyzed system using manganese powder as a reducing agent and diethyl phosphite as a hydrogen source produces this compound in anhydrous chloroform at 35°C for 24 hours . Key components include:

  • Catalyst : 0.50 mol% NiBr₂

  • Ligand : 0.60 mol% 6,6'-dimethyl-2,2'-bipyridine

  • Reducing agent : Manganese powder (0.30 equiv)

  • Hydrogen source : Diethyl phosphite (0.20 equiv)

This method achieves 76% yield with excellent functional group tolerance, making it suitable for derivatized substrates .

Copper-Catalyzed Cyclization

A one-pot synthesis using Cu catalysts enables the reaction of 2-(alkynyl)benzaldehydes with alcohols to form 1,2-dihydronaphthalenes . The mechanism involves intramolecular dehydration of alcohols followed by cyclization. For example, heating 2-(phenylethynyl)benzaldehyde with methanol and a Cu(I) catalyst at 80°C for 12 hours yields this compound derivatives in 82–89% yields .

Radical-Initiated Dehydrohalogenation

The synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) via radical pathways involves N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride . Key steps include:

  • Bromination of ionene (1,1,6-trimethyl-1,2-dihydronaphthalene precursor) with NBS under light irradiation.

  • Dehydrobromination using Hünig’s base (N,N-diisopropylethylamine) at 120°C.

This method achieves ≥99.5% purity after high-performance liquid chromatography (HPLC) purification .

Enantioselective Synthesis Using Chiral Catalysts

Ytterbium triflate [Yb(OTf)₃] and acetic acid enable enantioselective synthesis of this compound-1,2-diols with 98:2 enantiomeric ratios . The reaction of naphthalene with toluene dioxygenase in the presence of oxygen yields (+)-cis-1(R),2(S)-1,2-dihydroxy-1,2-dihydronaphthalene with 100% regioselectivity .

Lewis Acid-Mediated Cycloaddition

A Chinese patent (CN108129287B) describes a novel method using methylenecyclopropanes (MCPs) and aldehydes with Lewis acids (e.g., AlCl₃) and radical initiators (e.g., AIBN) . The reaction proceeds via C(sp²)–H bond activation, forming this compound derivatives in 70–85% yields .

Comparative Analysis of Methods

MethodCatalyst SystemYield (%)Temperature (°C)Time (h)Key Advantage
NaBH₄ ReductionNone76251.5Simplicity
Ni-Catalyzed HydrogenationNiBr₂/Mn/ligand763524Functional group tolerance
Cu-Catalyzed CyclizationCu(I)82–898012One-pot synthesis
Radical DehydrohalogenationNBS/benzoyl peroxide99.5*1200.25High purity
Enantioselective SynthesisYb(OTf)₃/acetic acid98**2524Chiral control
Lewis Acid CycloadditionAlCl₃/AIBN70–851006Broad substrate scope

*Purity after HPLC; **Enantiomeric ratio.

Industrial and Pharmaceutical Applications

This compound derivatives synthesized via these methods are critical intermediates in pharmaceuticals. For example, 3-piperidinomethyl-1,2-dihydronaphthalene exhibits vasodilatory properties and is used to treat impaired cerebral circulation . The enantioselective synthesis of dihydroxylated derivatives has implications for asymmetric drug development .

Chemical Reactions Analysis

Enzymatic Oxidation Reactions

Biphenyl dioxygenase from Sphingomonas yanoikuyae strain B1 catalyzes three distinct reactions with 1,2-dihydronaphthalene :

Reaction Type Major Product Relative Yield Catalytic System
Dioxygenation(-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene73%m-Xylene-induced strain B1
Monooxygenation(+)-(R)-2-hydroxy-1,2-dihydronaphthalene15%
DesaturationNaphthalene6%

Key observations :

  • Strain B8/36 (deficient in cis-biphenyl dihydrodiol dehydrogenase) produces racemic cis-dihydrodiols: (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene (51%) and (-)-(1R,2S)-tetrahydronaphthalene diol (44%)

  • Enantioselective dehydrogenation occurs with (+)-(1S,2R)-cis-1,2-dihydroxy derivatives via cis-biphenyl dihydrodiol dehydrogenase

Cobalt(III)-Catalyzed Annulation

Cobalt(III)–carbene radical intermediates enable divergent pathways from o-styryl N-tosyl hydrazones :

Reaction Outcomes Based on R<sup>2</sup> Substituents

R<sup>2</sup> Group Dominant Product Yield Range Proposed Mechanism
COOEt1,2-Dihydronaphthalenes70–90%o-QDM-mediated 6π-cyclization
AlkylE-Aryl-dienes>90% -Hydride shift
ArylMixed products50–70%Competing pathways

Mechanistic Insights :

  • DFT calculations reveal competing pathways:

    • Radical rebound : ΔG‡ = +15.2 kcal/mol (direct ring closure)

    • o-QDM pathway : ΔG‡ = +14.9 kcal/mol (through ortho-quinodimethane intermediate)

  • Trapping experiments with TEMPO confirm radical intermediates

  • EPR spectroscopy using PBN spin trap validates cobalt(III)–carbene radical species

Competing Reaction Pathways

The reaction landscape depends on electronic and steric factors:

Critical Influencing Factors :

  • Substituent conjugation : Ester groups (R<sup>2</sup> = COOEt) favor 1,2-dihydronaphthalenes via stabilized o-QDM intermediates

  • Catalyst coordination : Strong coordinating groups suppress o-QDM release, favoring radical rebound mechanisms

  • Allylic substitution : Alkyl groups at the allylic position induce -hydride shifts to form E-dienes exclusively

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:
1,2-Dihydronaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the construction of complex molecular architectures through reactions such as cycloadditions and radical processes. For instance, recent studies have highlighted its role in the copper-catalyzed [4 + 2] cycloaddition with o-alkynyl(oxo)-benzenes to yield functionalized dihydronaphthalenes with high enantioselectivity .

Diels-Alder Reactions:
The compound is also involved in Diels-Alder reactions, where it acts as a diene component. These reactions are pivotal in forming six-membered rings and are widely used in synthesizing natural products and pharmaceuticals .

Medicinal Chemistry

Therapeutic Compounds:
this compound derivatives have been identified as potential therapeutic agents. They exhibit biological activities such as being selective inhibitors of aldosterone synthase (CYP11B2), which is relevant for treating conditions like congestive heart failure and myocardial fibrosis . Additionally, certain dihydronaphthalene compounds have been isolated from plants and shown to possess anti-inflammatory and anti-cancer properties .

Natural Products:
Several natural products containing the dihydronaphthalene structure have been discovered, such as cannabisins from Cannabis sativa and negundin B from Vitex negundo. These compounds are noted for their pharmacological activities, including antioxidant and anti-tumor effects .

Environmental Science

Biodegradation Studies:
Research has demonstrated that this compound can be oxidized by specific bacterial strains, leading to the formation of various hydroxylated products. For example, Sphingomonas yanoikuyae has been studied for its ability to catalyze dioxygenation and monooxygenation reactions involving this compound . Such studies are critical for understanding the biodegradation pathways of polycyclic aromatic hydrocarbons in environmental contexts.

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Organic SynthesisUsed as an intermediate in complex organic synthesis.Involved in Diels-Alder reactions and cycloadditions .
Medicinal ChemistryDerivatives show potential therapeutic benefits.Inhibitors of aldosterone synthase; anti-inflammatory effects .
Environmental ScienceStudied for biodegradation capabilities by specific bacterial strains.Oxidized by Sphingomonas yanoikuyae to form various products .

Case Studies

Case Study 1: Synthesis of Dihydronaphthalene Derivatives
A recent study focused on synthesizing various substituted 1,2-dihydronaphthalenes via a cobalt(III)-catalyzed method that employed metalloradical activation. This approach yielded high diastereoselectivity and enantioselectivity, showcasing its potential for creating biologically active compounds .

Case Study 2: Biodegradation Pathways
Another significant study investigated the oxidation of this compound by Sphingomonas yanoikuyae. The findings revealed that this bacterium could effectively transform the compound into more polar metabolites, which could potentially enhance its environmental degradability .

Mechanism of Action

The mechanism of action of 1,2-dihydronaphthalene and its derivatives often involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dihydronaphthalene vs. 1,4-Dihydronaphthalene

Structural Stability :
1,4-Dihydronaphthalene is thermodynamically more stable due to superior resonance stabilization and reduced disruption of aromaticity in the naphthalene system. The 1,4-isomer retains partial aromaticity in one benzene ring, whereas the 1,2-isomer disrupts conjugation more significantly .

Thermal Reactivity :
Under hydrogen blanket conditions, this compound exhibits lower reactivity compared to 1,4-dihydronaphthalene. At 230°C, this compound dehydrogenates to naphthalene (24% conversion), while 1,4-dihydronaphthalene undergoes faster dehydrogenation under similar conditions .

Metabolic Pathways :
Biotransformation by Pseudomonas putida UV4 yields distinct diols: (1R,2S)-1,2-dihydronaphthalene-1,2-diol from this compound and (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene from 1,4-dihydronaphthalene, highlighting divergent enzymatic oxidation mechanisms .

Comparison with Isotetralin

Isotetralin (1,2,3,4-tetrahydronaphthalene) lacks conjugated double bonds, rendering it less reactive in dehydrogenation reactions. Under thermal conditions (250–350°C), isotetralin shows higher conversion to naphthalene than this compound, emphasizing the role of conjugation in stabilizing intermediates .

Substituted Derivatives: 1,1,6-Trimethyl-1,2-Dihydronaphthalene (TDN)

TDN, a C₁₃-norisoprenoid, is a key aroma compound in Riesling wines, contributing petrol-like notes. Its synthesis from carotenoid precursors occurs slowly in acidic wine matrices, with sensory thresholds as low as 20 ppb . Unlike unsubstituted dihydronaphthalenes, TDN’s methyl groups sterically hinder dehydrogenation, enhancing its stability in wine aging .

Reactivity in Cross-Coupling Reactions

This compound reacts with N-Iodosuccinimide (NIS) under SFRC conditions to form substituted alkenes, whereas 1,4-dihydronaphthalene exhibits lower reactivity due to reduced orbital overlap .

Data Tables

Table 1: Thermal Dehydrogenation Under Hydrogen Blanket (35 bar)

Compound 230°C Conversion to Naphthalene 250°C Conversion 300°C Conversion
This compound 24% Unreliable GC No peaks detected
1,4-Dihydronaphthalene Higher than 1,2-isomer* Not reported Not reported
Isotetralin 35% Complete Complete

*Data extrapolated from FTIR analysis .

Table 2: Oxidation Products from Pseudomonas putida UV4

Substrate Major Product Yield
This compound (-)-(1R,2S)-cis-1,2-Dihydroxy-1,2-dihydronaphthalene 73%
1,4-Dihydronaphthalene (1R,2S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene 68%

Biological Activity

1,2-Dihydronaphthalene (1,2-DHN) is a bicyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 1,2-DHN, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Synthesis

This compound is characterized by its two fused aromatic rings with two hydrogen atoms added to the naphthalene structure. This compound can be synthesized through various methods, including:

  • Cobalt-Catalyzed Reactions : The synthesis involves intramolecular carbene insertion into allylic C(sp³)−H bonds, leading to the formation of 1,2-DHN along with E-aryl-dienes .
  • Diels-Alder Reactions : Dihydronaphthalenes can also be produced via Diels-Alder reactions using appropriate diene and dienophile combinations .

The following table summarizes some synthetic routes for producing 1,2-DHN:

Method Description References
Cobalt-Catalyzed ReactionInvolves carbene insertion into C(sp³)−H bonds
Diels-Alder ReactionUtilizes diene and dienophile combinations
Acid-Catalyzed CyclizationCyclization of dibenzylidenesuccinates

Biological Activities

1,2-DHN exhibits a range of biological activities that make it a compound of interest in pharmacology and toxicology.

Anticancer Properties

Research has demonstrated that derivatives of 1,2-DHN possess significant anticancer activity. For instance:

  • Inhibition of Tubulin Assembly : Compounds derived from 1,2-DHN have been evaluated for their ability to inhibit tubulin assembly and exhibit cytotoxicity against various human cancer cell lines .
  • Mechanism of Action : The mechanism involves disruption of microtubule dynamics, which is critical for cell division.

Antidiabetic Effects

Some studies suggest that 1,2-DHN may have antidiabetic properties. A study indicated that certain dihydronaphthalene derivatives could inhibit alpha-amylase activity, which plays a role in carbohydrate digestion .

Hepatitis C Inhibition

Dihydronaphthalene derivatives have been reported as inhibitors of Hepatitis C NS5B polymerase, suggesting potential utility in antiviral therapies .

Aldosterone Synthase Inhibition

Recent findings indicate that dihydronaphthalene derivatives are potent inhibitors of aldosterone synthase (CYP11B2), which is relevant for treating conditions like congestive heart failure and myocardial fibrosis .

Toxicological Profile

While exploring the biological activity of 1,2-DHN, it is essential to consider its toxicological profile. Studies have shown that 1,2-DHN exhibits toxicity towards various invertebrate species. For example:

  • Toxicity Assessment : Toxicity assessments revealed differential sensitivity among species tested against dihydronaphthalene compounds. The mode of action appears to vary based on the chemical structure and functional groups present .

Case Studies

Several case studies illustrate the therapeutic potentials and applications of 1,2-DHN:

  • Case Study on Anticancer Activity : A study conducted by researchers evaluated several dihydronaphthalene derivatives against breast cancer cell lines. The results indicated that specific modifications on the dihydronaphthalene structure significantly enhanced anticancer efficacy compared to unmodified compounds .
  • Antidiabetic Research : Another study focused on the antidiabetic effects of dihydronaphthalene derivatives derived from natural sources like Cannabis sativa. The compounds were shown to effectively inhibit alpha-amylase activity in vitro .

Q & A

Q. What are the common synthetic routes for preparing 1,2-Dihydronaphthalene derivatives, and how are reaction conditions optimized?

Level: Basic
Methodological Answer:
this compound derivatives are synthesized via catalytic hydrogenation of naphthalene or selective reduction of substituted naphthalenes. For example, naphthalene can be oxidized to cis-dihydrodiols using dioxygenase enzymes like Pseudomonas putida UV4 under controlled aerobic conditions . Reaction optimization involves adjusting solvent polarity (e.g., tetrahydrofuran), temperature (-78°C for sensitive intermediates), and catalysts (e.g., palladium on carbon for hydrogenation). Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and purity validation .

Q. How can enantiopure this compound diols be synthesized using biocatalysis?

Level: Advanced
Methodological Answer:
Enantioselective synthesis of (1R,2S)-1,2-dihydronaphthalene diols is achieved via microbial dioxygenases. Pseudomonas putida UV4 catalyzes the stereospecific oxidation of this compound, confirmed by deuterium labeling and chiral chromatography . Optimizing substrate loading, pH (6.5–7.5), and incubation time (24–48 hours) enhances yield. Absolute stereochemistry is validated using X-ray crystallography and circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

Level: Basic
Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming regiochemistry and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formulas (e.g., m/z 160.17 for 1,2-dihydroxynaphthalene) .
  • Infrared (IR) Spectroscopy: Identification of hydroxyl (3200–3600 cm⁻¹) and alkene (1600–1680 cm⁻¹) groups .
  • X-ray Diffraction: Resolving crystal structures of derivatives like dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene dicarboxylate .

Q. How should researchers address contradictions in toxicological data for this compound?

Level: Advanced
Methodological Answer:
Contradictions in toxicity studies (e.g., hepatic vs. renal effects) require:

Risk of Bias Assessment: Using tools like ATSDR’s questionnaires (Table C-6/C-7) to evaluate randomization, dose reporting, and outcome transparency .

Confidence Rating: Applying the Level of Evidence framework (Steps 6–8 in ATSDR guidelines) to weigh study quality and consistency .

Mechanistic Studies: Investigating metabolic pathways (e.g., cytochrome P450-mediated oxidation) to explain species-specific disparities .

Q. What are the primary health endpoints assessed in inhalation toxicity studies of this compound?

Level: Basic
Methodological Answer:
ATSDR’s inclusion criteria (Table B-1) prioritize endpoints such as:

  • Respiratory Effects: Alveolar macrophage activation and bronchiolar hyperplasia in rodents .
  • Hepatic/Renal Toxicity: Serum ALT/AST elevation and tubular necrosis .
  • Genotoxicity: In vitro micronucleus assays and in vivo comet assays for DNA damage .
    Studies typically use OECD Guideline 413 (28-day inhalation exposure) with dose ranges of 10–200 mg/m³ .

Q. What role do Co(porphyrin) catalysts play in the amination of this compound?

Level: Advanced
Methodological Answer:
Co(porphyrin) complexes (e.g., cobalt tetraphenylporphyrin) enable C–N bond formation via radical intermediates. Reactions with aryl azides proceed through two pathways:

Nitrene Transfer: Azide decomposition generates nitrenes, inserting into the dihydronaphthalene’s allylic C–H bonds .

Electrophilic Aromatic Substitution: Directed by electron-donating substituents on the naphthalene ring.
Optimization involves ligand tuning (e.g., electron-withdrawing groups on porphyrin) and solvent selection (acetonitrile >90% yield) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Level: Basic
Methodological Answer:

  • HepaRG Cells: Assess hepatic metabolism and cytotoxicity (IC₅₀ via MTT assay) .
  • BEAS-2B Bronchial Epithelium: Evaluate respiratory toxicity (IL-8 secretion via ELISA) .
  • Ames Test (TA98/TA100 Strains): Screen mutagenicity with/without metabolic activation (S9 fraction) .
    Dose ranges: 1–100 µM for 24–72 hours, with solvent controls (DMSO <0.1%) .

Q. How can computational models predict the environmental partitioning of this compound?

Level: Advanced
Methodological Answer:
Use the EPI Suite (EPA) to estimate:

  • Octanol-Water Partition Coefficient (Log Kow): ~3.2, indicating moderate bioaccumulation potential .
  • Atmospheric Oxidation: Half-life ~2 hours with OH radicals (AOPWIN model) .
    Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter, showing preferential adsorption to humic acids .

Properties

IUPAC Name

1,2-dihydronaphthalene
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InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2
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InChI Key

KEIFWROAQVVDBN-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2=CC=CC=C2C=C1
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Molecular Formula

C10H10
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DSSTOX Substance ID

DTXSID30858713
Record name 1,2-Dihydronaphthalene
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Molecular Weight

130.19 g/mol
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Physical Description

Clear, faintly yellow-green, liquid; [MSDSonline]
Record name 1,2-Dihydronaphthalene
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Vapor Pressure

0.28 [mmHg]
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CAS No.

447-53-0, 29828-28-2
Record name 1,2-Dihydronaphthalene
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Synthesis routes and methods I

Procedure details

Scheme 12 outlines the preparation of tetralins having an acetic acid residue at C2 and an amide linked benzamidine at C6. In the first step, tetralone 81 is reduced with NaBH4 and the resultant unstable alcohol is dehydrated with TsOH in benzene giving dihydronapthalene 82. Osymylation of 82 affords diol 83 which is then subjected to the action of TsOH in refluxing benzene. The unstable 2-tetralone thus formed is not isolated but rather allowed to react with the sodium salt of tert-butyl diethylphosphonoacetate giving unsaturated ester 84 as a mixture of olefin isomers. This material is subjected to hydrogenation over palladium which effects saturation of the olefin and removal of the CBz group providing aniline 85. Acylation of 85 with 4-cyanobenzoic acid is accomplished with the aid of EDCI and the resulting amide 86 is transformed into the Boc protected amidine 87 using conditions previously described in Scheme 1. Removal of the Boc moiety and cleavage of the tert-butyl ester is accomplished with TFA giving 88. ##STR67##
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Synthesis routes and methods II

Procedure details

The reaction temperature can range from 0° C. to 90° C. In carrying out the reaction, the difluoroketone can be mixed with the entire charge of the fluorinating reagent or the reagent can be added dropwise to a solution of the difluoroketone. Lewis acid catalysts such as boron trifluoride etherate (BF3.Et2O) or HF can be used to accelerate the reaction. The product obtained is usually a mixture of the desired 1,1,2,2-tetrafluoro compound and the corresponding 1,1,2,4-tetrafluoro isomer. We have found that both the yield and the isomer ratio are highly dependent on the solvent used. Toluene is unexpectedly superior to other organic solvents in producing a high yield of the desired isomer. For example, when THF was used as solvent at 60° C., a 65% yield of 1,1,2,2-tetrafluoro-6-trans-4-propylcyclohexyl)-1,2-dihydronaphthalene was obtained (1,1,2,2-tetrafluoro/1,1,2,4-tetrafluoro=51/49), while when toluene was used as solvent at the same temperature, an 85% yield was obtained (1,1,2,2-tetrafluoro/1,1,2,4-tetrafluoro=90/10) under the same reaction conditions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2-Dihydronaphthalene
1,2-Dihydronaphthalene
1,2-Dihydronaphthalene
1,2-Dihydronaphthalene
1,2-Dihydronaphthalene

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